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Compound of Interest

Compound Name: 10-Methyl lauric acid

Cat. No.: B1230805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance

(NMR) spectroscopic analysis of 10-Methyl lauric acid (also known as 10-methyldodecanoic

acid). This document includes protocols for sample preparation and data acquisition, expected

chemical shift ranges for ¹H and ¹³C NMR, and insights into the potential biological significance

of this branched-chain fatty acid.

Introduction
10-Methyl lauric acid is a branched-chain fatty acid (BCFA) that has been identified in various

natural sources, including the Gram-positive bacteria B. acetylicum and the mandibular gland

secretions of carpenter ants.[1][2] BCFAs are crucial components of cell membranes in many

bacterial species, where they play a role in maintaining membrane fluidity.[3] The unique

structure of 10-Methyl lauric acid, with a methyl branch at the C-10 position, gives rise to a

characteristic NMR spectrum that can be used for its identification and quantification.

Data Presentation: Predicted NMR Spectral Data
While experimental high-resolution NMR data for 10-Methyl lauric acid is not readily available

in the public domain, predicted chemical shifts provide a valuable reference for spectral

analysis. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 10-
Methyl lauric acid. These values are calculated based on computational models and should

be used as a guide for spectral assignment.
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Table 1: Predicted ¹H NMR Chemical Shifts for 10-Methyl Lauric Acid

Atom Position
Predicted Chemical Shift
(ppm)

Multiplicity

H on C1 (COOH) ~11-12 Singlet

H on C2 (α-CH₂) ~2.35 Triplet

H on C3 (β-CH₂) ~1.63 Multiplet

H on C4-C9, C11 ~1.25 Multiplet

H on C10 ~1.50 Multiplet

H on C12 (CH₃) ~0.88 Triplet

H on C10-CH₃ ~0.85 Doublet

Note: Predicted values are based on standard models and may vary depending on the solvent

and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for 10-Methyl Lauric Acid

Atom Position Predicted Chemical Shift (ppm)

C1 (COOH) ~180

C2 (α-CH₂) ~34

C3 (β-CH₂) ~25

C4-C9, C11 ~29-30

C10 ~37

C12 (CH₃) ~14

C10-CH₃ ~19

Note: Predicted values are based on standard models and may vary depending on the solvent

and experimental conditions.
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Experimental Protocols
The following protocols provide a detailed methodology for the NMR analysis of 10-Methyl
lauric acid.

Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.

Sample Requirements:

For ¹H NMR, 1-5 mg of 10-Methyl lauric acid is typically sufficient.

For ¹³C NMR, a higher concentration of 10-20 mg is recommended due to the lower

natural abundance of the ¹³C isotope.

Solvent Selection:

Deuterated chloroform (CDCl₃) is a common solvent for fatty acids as it is a good solvent

for lipids and has a single, well-defined solvent peak.

Other deuterated solvents such as deuterated methanol (CD₃OD) or deuterated dimethyl

sulfoxide (DMSO-d₆) can also be used depending on the experimental requirements.

Procedure:

Weigh the desired amount of 10-Methyl lauric acid directly into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Cap the NMR tube and gently vortex or sonicate the sample to ensure complete

dissolution.

Visually inspect the solution to ensure it is clear and free of any particulate matter.
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NMR Data Acquisition
High-resolution NMR spectra can be acquired using a standard NMR spectrometer.

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

typically used.

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the

expected chemical shift range.

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-

noise ratio.

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

¹³C NMR Spectroscopy:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments) is commonly used to simplify the spectrum and enhance signal intensity.

Spectral Width: A spectral width of approximately 200-220 ppm is required to encompass

the full range of carbon chemical shifts.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary to

obtain a good signal-to-noise ratio.

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is appropriate.

Data Processing and Analysis
The acquired NMR data should be processed to obtain a high-quality spectrum for analysis.

Fourier Transformation: Apply a Fourier transform to the raw free induction decay (FID) data.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the

absorptive mode.
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Baseline Correction: Apply a baseline correction to obtain a flat baseline across the

spectrum.

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of

protons corresponding to each signal.

Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to

the corresponding atoms in the 10-Methyl lauric acid molecule using the predicted data and

general knowledge of fatty acid NMR spectra.

Mandatory Visualization
Bacterial Biosynthesis of Branched-Chain Fatty Acids
The following diagram illustrates the general biosynthetic pathway for branched-chain fatty

acids, such as 10-Methyl lauric acid, in bacteria. This pathway often starts from branched-

chain amino acids.

Fatty Acid Synthesis (FASII)

Isoleucine α-keto-β-methylvalerateBCAT

Leucine α-ketoisocaproateBCAT

Valine α-ketoisovalerateBCAT

2-methylbutanoyl-CoABCKDH

3-methylbutanoyl-CoABCKDH

2-methylpropanoyl-CoABCKDH

Elongation CyclesMalonyl-ACP

anteiso-BCFAs
(e.g., 10-Methyl Lauric Acid)

from 2-methylbutanoyl-CoA

iso-BCFAs (odd)from 3-methylbutanoyl-CoA

iso-BCFAs (even)from 2-methylpropanoyl-CoA

Fig 1. Biosynthesis of Branched-Chain Fatty Acids.
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Click to download full resolution via product page

Caption: General pathway for the biosynthesis of branched-chain fatty acids in bacteria.

Experimental Workflow for NMR Analysis
The following diagram outlines the logical workflow for the NMR analysis of 10-Methyl lauric
acid.
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Sample Preparation

Data Acquisition

Data Processing

Data Analysis

Start: 10-Methyl Lauric Acid Sample

Weigh Sample (1-20 mg)

Dissolve in Deuterated Solvent
(e.g., CDCl₃ with TMS)

Transfer to NMR Tube

Place in NMR Spectrometer

Tune and Shim Spectrometer

Acquire ¹H NMR Spectrum Acquire ¹³C NMR Spectrum

Fourier Transform, Phase,
and Baseline Correction

Reference to TMS (0.00 ppm)

Peak Assignment

Integration of ¹H Signals

Structure Confirmation

Fig 2. Workflow for NMR analysis of 10-Methyl Lauric Acid.

Click to download full resolution via product page

Caption: Standard workflow for the NMR analysis of 10-Methyl lauric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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